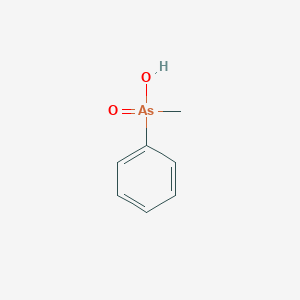
Methylphenylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenylarsinic acid (MPAA) is a synthetic organic compound that belongs to the class of organoarsenicals. It is a derivative of phenylarsonic acid, which is commonly used as a feed additive in the poultry industry. MPAA has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Mécanisme D'action
Methylphenylarsinic acid is known to exert its toxic effects through the inhibition of cellular energy metabolism, specifically the inhibition of the enzyme pyruvate dehydrogenase. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately result in cell death.
Effets Biochimiques Et Physiologiques
Methylphenylarsinic acid has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, inhibition of DNA repair mechanisms, disruption of cellular signaling pathways, and induction of apoptosis. Methylphenylarsinic acid has also been shown to have neurotoxic effects, including the disruption of neurotransmitter signaling and the induction of oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methylphenylarsinic acid in lab experiments is its stability and solubility in water and organic solvents. Methylphenylarsinic acid also has a well-defined mechanism of action, which makes it a useful tool for investigating the effects of arsenic-containing compounds on cellular metabolism. However, one limitation of using Methylphenylarsinic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Methylphenylarsinic acid, including the development of new analytical methods for arsenic detection, the investigation of the long-term effects of Methylphenylarsinic acid exposure on human health, and the identification of new targets for arsenic-containing compounds in cells and tissues. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of Methylphenylarsinic acid and other arsenic-containing compounds.
Méthodes De Synthèse
Methylphenylarsinic acid can be synthesized by reacting phenylarsonic acid with formaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Methylphenylarsinic acid has been used in various scientific research applications, including the study of arsenic toxicity, the development of analytical methods for arsenic detection, and the investigation of the biochemical and physiological effects of arsenic exposure. Methylphenylarsinic acid has also been used as a tool for studying the mechanism of action of arsenic-containing compounds in cells and tissues.
Propriétés
Numéro CAS |
13911-65-4 |
|---|---|
Nom du produit |
Methylphenylarsinic acid |
Formule moléculaire |
C7H9AsO2 |
Poids moléculaire |
200.07 g/mol |
Nom IUPAC |
methyl(phenyl)arsinic acid |
InChI |
InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clé InChI |
MROUTHHOGFJANY-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C1=CC=CC=C1)O |
SMILES canonique |
C[As](=O)(C1=CC=CC=C1)O |
Autres numéros CAS |
13911-65-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



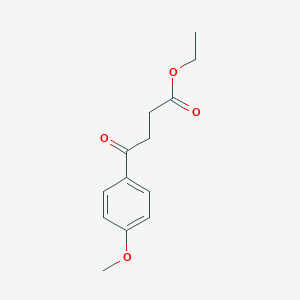
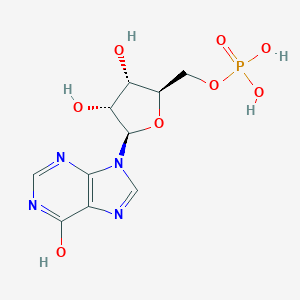

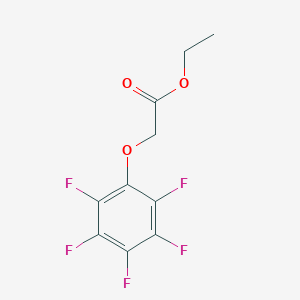
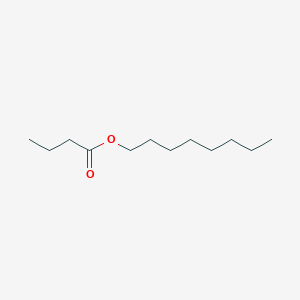
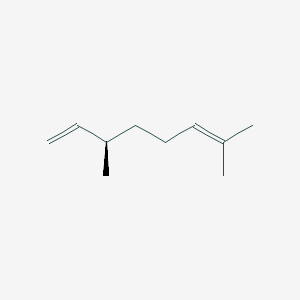
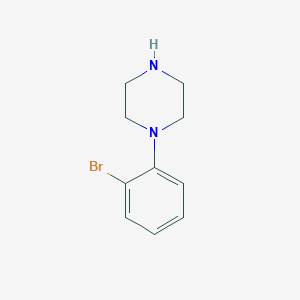
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
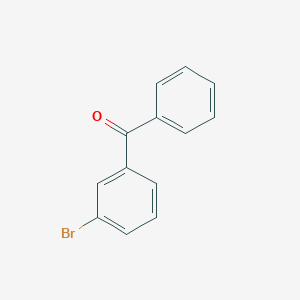
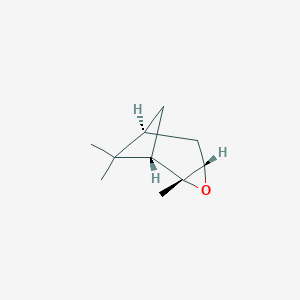
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
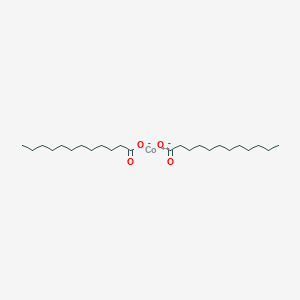
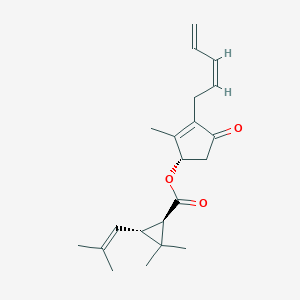
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)